molecular formula C21H24N4O3S B2864558 tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 1115908-33-2

tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No. B2864558
M. Wt: 412.51
InChI Key: FFSAGZYHMLXMLV-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a tert-butyl group, a piperazine ring, a pyrrole ring, and a thieno[2,3-b]pyridine moiety. These groups could potentially confer interesting chemical and biological properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, and the presence of the nitrogen in the ring could result in interesting electronic properties. The pyrrole and thieno[2,3-b]pyridine rings are aromatic, which could also contribute to the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The pyrrole ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the compound could potentially form hydrogen bonds due to the presence of the nitrogen atoms .

Scientific Research Applications

Chemical Synthesis and Catalytic Activity

Research has demonstrated the utility of related piperazine derivatives in catalyzing acylation reactions. For instance, polymethacrylates containing a 4-amino-pyridyl derivative have shown effectiveness as catalysts in acylation chemistry, benefiting from self-activation through neighboring group effects (Mennenga et al., 2015). Such studies highlight the potential of piperazine-based compounds in facilitating chemical transformations.

Molecular Structure Characterization

The structural elucidation of tert-butyl piperazine-1-carboxylate derivatives has been a subject of interest, with studies employing techniques like X-ray diffraction to reveal intricate details of their molecular architecture. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into bond lengths and angles typical for such compounds (Mamat et al., 2012).

Biological Evaluation

Several tert-butyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their biological activities, including antibacterial and anthelmintic properties. The synthesis, characterization, and biological evaluation of specific derivatives have been conducted, revealing their moderate to poor activity against certain bacteria and parasites (Sanjeevarayappa et al., 2015).

Anticorrosive Applications

Research into the anticorrosive behavior of novel tert-butyl piperazine-1-carboxylate derivatives for carbon steel in acidic conditions has shown promising results. Compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have demonstrated significant inhibition efficiency, offering a protective layer against corrosion (Praveen et al., 2021).

Future Directions

The compound could potentially be of interest in various fields, such as medicinal chemistry or materials science, due to its complex structure and the presence of multiple functional groups . Further studies could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

tert-butyl 4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-21(2,3)28-20(27)25-13-11-24(12-14-25)19(26)17-16(23-9-4-5-10-23)15-7-6-8-22-18(15)29-17/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSAGZYHMLXMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate

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